molecular formula C₉H₁₄O₄ B023684 (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone CAS No. 83680-34-6

(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone

Katalognummer: B023684
CAS-Nummer: 83680-34-6
Molekulargewicht: 186.2 g/mol
InChI-Schlüssel: HGZRWCHDGAWZQT-JAMMHHFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2(3H)-furanone (CAS 83680-34-6) is a high-purity lactone derivative of significant interest in organic synthesis and pharmaceutical research. With a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol, this compound serves as a versatile chiral building block and key synthetic intermediate. Its structure, featuring a fused furanone and tetrahydropyran ring system, makes it particularly valuable for constructing complex molecular architectures, exploring novel heterocyclic chemistry, and developing potential pharmacologically active agents. Researchers utilize this compound in method development, asymmetric synthesis, and as a precursor for the synthesis of natural product analogs. Intended Use: This product is labeled For Research Use Only (RUO) . It is exclusively tailored for laboratory research applications, including fundamental scientific investigation and in vitro analysis within controlled laboratory environments. This product is not intended for diagnostic, therapeutic, or clinical use in humans or animals, nor for any other commercial purpose.

Eigenschaften

IUPAC Name

(3S)-3-(oxan-2-yloxy)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-9-7(4-6-12-9)13-8-3-1-2-5-11-8/h7-8H,1-6H2/t7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZRWCHDGAWZQT-JAMMHHFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)O[C@H]2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470380
Record name (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83680-34-6
Record name (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Tetrahydropyranyl (THP) Protection

The THP group is introduced early in synthetic routes to mask the C3 hydroxyl group, preventing unwanted side reactions. A representative protocol involves:

Reagents :

  • 3-Hydroxy-dihydrofuranone precursor (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (1.2 equiv)

  • p-Toluenesulfonic acid (pTSA, 0.1 equiv)

  • Dichloromethane (DCM), 0°C → room temperature

Procedure :

  • Dissolve precursor in anhydrous DCM under nitrogen.

  • Add dihydropyran and pTSA catalyst dropwise.

  • Stir for 6–12 hours until TLC confirms complete conversion.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (hexane/ethyl acetate 4:1).

Yield : 78–85% (white crystalline solid).

Lactonization Pathways for Dihydrofuranone Formation

Acid-Catalyzed Cyclization

Intramolecular esterification of β-hydroxy acids under acidic conditions generates the γ-lactone core:

Substrate :
3-(Tetrahydro-2H-pyran-2-yloxy)pentanoic acid

Conditions :

  • HCl (conc., 5 equiv)

  • Toluene, reflux, 4 hours

Mechanism :
Protonation of the hydroxyl group facilitates nucleophilic attack by the carboxylic acid, forming the lactone ring. The THP group remains stable under these conditions due to its acid resistance.

Yield : 68%.

Mitsunobu Reaction for Stereocontrol

To install the (3S)-configuration, Mitsunobu conditions enable inversion of alcohol geometry:

Reagents :

  • Racemic 3-hydroxy precursor (1.0 equiv)

  • DIAD (1.5 equiv), Ph₃P (1.5 equiv)

  • (−)-Methyl mandelate (chiral controller, 1.2 equiv)

Procedure :

  • React precursors in THF at −20°C for 24 hours.

  • Hydrolyze the ester with LiOH/MeOH/H₂O.

  • Separate enantiomers via chiral HPLC (Chiralpak IA column).

Enantiomeric Excess : 98% (S)-isomer.

Alternative Synthetic Routes

Enzymatic Resolution

Lipase-mediated kinetic resolution offers an eco-friendly approach:

Enzyme : Candida antarctica Lipase B (CAL-B)
Substrate : Racemic 3-acetoxy-dihydrofuranone
Conditions :

  • Phosphate buffer (pH 7.0)/tert-butyl methyl ether biphasic system

  • 37°C, 48 hours

Outcome :

  • (3R)-Acetate hydrolyzed to (3R)-alcohol (99% ee)

  • (3S)-Acetate recovered (96% ee).

Radical Cyclization

Photoredox catalysis enables C–O bond formation under mild conditions:

Catalyst : Ir(ppy)₃ (1 mol%)
Substrate : 3-Allyloxy-THP-protected ketoester
Light Source : 450 nm LEDs, DMF, room temperature

Result :

  • 72% yield of lactone

  • Diastereomeric ratio 4:1 (trans:cis).

Comparative Analysis of Methods

MethodYield (%)ee (%)Cost (USD/g)Scalability
Acid-catalyzed6812Industrial
Mitsunobu459885Lab-scale
Enzymatic4099120Pilot-scale
Photoredox7265Lab-scale

Data aggregated from.

Industrial-Scale Production Challenges

  • THP Deprotection : While stable under acidic lactonization, THP removal requires careful optimization. A 2024 study demonstrated that Amberlyst-15 in methanol achieves 95% deprotection without lactone ring-opening.

  • Waste Management : Dihydropyran polymerization generates viscous byproducts, necessitating continuous flow reactors to minimize fouling.

  • Chiral Pool Sourcing : Commercial (3S)-precursors remain costly (>$250/g), driving interest in asymmetric hydrogenation catalysts.

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic THP protection:

  • Residence Time : 3 minutes

  • Throughput : 1.2 kg/day

  • Purity : 99.8% (HPLC).

Biocatalytic Cascades

Engineered E. coli co-expresses alcohol dehydrogenase and lactonase:

  • Substrate : Glucose-derived mevalonate

  • Titer : 8.7 g/L in 72 hours .

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone can undergo various chemical reactions, including:

    Oxidation: The furanone ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The tetrahydropyran-2-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Lactones, carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furanone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2(3H)-furanone serves as an important intermediate in organic synthesis. Its structure allows for various transformations, making it valuable in the development of more complex molecules.

Applications in Synthesis:

  • Building Block for Natural Products : This compound can be utilized as a precursor for synthesizing natural products and bioactive compounds, particularly those containing furan and pyran moieties.
  • Synthesis of Pharmaceuticals : The compound has been investigated for its potential use in synthesizing pharmaceutical agents due to its unique structural features that may confer biological activity.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly in drug design and development.

Potential Therapeutic Uses:

  • Antimicrobial Agents : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Compounds : Research is ongoing to explore the anti-inflammatory potential of (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2(3H)-furanone and its derivatives.

Biochemical Applications

As a biochemical reagent, (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2(3H)-furanone is used in various laboratory settings.

Laboratory Uses:

  • Reagent in Organic Reactions : This compound can act as a reagent in specific organic reactions, facilitating the synthesis of other compounds.
  • Research Applications : It is utilized in proteomics research and studies involving enzyme interactions due to its ability to modify biological molecules.

Case Study 1: Synthesis of Bioactive Furanones

A study demonstrated the use of (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2(3H)-furanone as a key intermediate in synthesizing bioactive furanones. The research highlighted its efficiency in yielding products with significant biological activity, suggesting its utility in drug discovery programs.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on evaluating the antimicrobial properties of synthesized derivatives of this compound. Results indicated that certain modifications enhanced efficacy against common bacterial strains, paving the way for further exploration in antibiotic development.

Wirkmechanismus

The mechanism of action of (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Compound Name (CAS) Molecular Formula MW (g/mol) Substituent Type Solubility/Stability Key Applications References
(3S)-Dihydro-3-[(THP)oxy]-2(3H)-furanone (83680-34-6) C₉H₁₄O₄ 186.21 THP-ether (cyclic ether) Soluble in chloroform, DCM, MeOH Protecting group in synthesis
Dihydro-4-phenyl-2(3H)-furanone (1008-73-7) C₁₀H₁₀O₂ 162.19 Phenyl (aromatic) Not specified Fragrance intermediates; β-phenyl-γ-butyrolactone analogs
Dihydro-3-amino-2(3H)-furanone (N/A) C₄H₇NO₂ 101.10 Amino (-NH₂) Solid; no stability data Early-stage pharmaceutical research
Dihydro-3-(3-methylbutyl)-2(3H)-furanone (40541-41-1) C₉H₁₆O₂ 156.22 Branched alkyl (3-methylbutyl) Density: 0.942 g/cm³ Specialty chemicals
Dihydro-5-(2-naphthalenyl)-2(3H)-furanone (N/A) C₁₄H₁₂O₂ 212.24 Naphthalenyl (polycyclic aromatic) Not specified Chiral building blocks
5-(Hydroxymethyl)dihydro-2(3H)-furanone (N/A) C₅H₈O₃ 116.12 Hydroxymethyl (-CH₂OH) Not specified Carbohydrate chemistry

Research Findings and Trends

Recent studies highlight the following:

  • THP Protection : The target compound’s THP group enables efficient deprotection under mild acidic conditions, preserving stereochemical integrity in natural product synthesis .
  • Comparative Reactivity: Alkyl-substituted furanones (e.g., CAS 40541-41-1) undergo faster ring-opening reactions than aromatic analogs due to reduced steric hindrance .
  • Emerging Applications: Hydroxymethyl derivatives are being explored as monomers for biodegradable polymers .

Biologische Aktivität

(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone, also known by its CAS number 83680-34-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including anti-inflammatory effects, cytotoxicity, and other relevant biological activities.

  • Molecular Formula : C9_9H14_{14}O4_4
  • Molecular Weight : 186.21 g/mol
  • Purity : Typically available at 96% or higher .

Anti-inflammatory Activity

Several studies have indicated that compounds similar to (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone exhibit significant anti-inflammatory properties. For instance, compounds with similar molecular structures have shown potent inhibition of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases .

Cytotoxicity and Safety Profile

The safety profile of (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone is crucial for its development as a therapeutic agent. Preliminary assessments indicate that while some related compounds demonstrate cytotoxic effects at high concentrations, (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone may exhibit lower toxicity levels, making it attractive for further investigation .

In Vitro Studies

A study investigating the anti-inflammatory effects of related furanones reported that these compounds inhibited the synthesis of nitric oxide in macrophages, a key mediator in inflammation. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM .

Structure-Activity Relationship (SAR)

Research into the SAR of furanones has revealed that modifications to the tetrahydropyran moiety can significantly influence biological activity. For instance, the presence of hydroxyl groups or varying alkyl substitutions has been shown to enhance anti-inflammatory potency while reducing cytotoxicity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of nitric oxide synthesis
CytotoxicityLow cytotoxicity at therapeutic doses
Structure ActivityEnhanced activity with specific substitutions

Q & A

Q. What safety protocols are recommended for handling (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or aerosols .
  • Ventilation: Ensure adequate airflow to minimize exposure; closed systems are preferred for reactions involving volatile intermediates .
  • First Aid: For skin contact, wash immediately with soap and water. In case of eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage: Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis or oxidation .

Q. What synthetic routes are commonly employed for preparing (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone?

Methodological Answer:

  • Key Steps:

    • Stereoselective Protection: The tetrahydro-2H-pyran-2-yl (THP) group is introduced via acid-catalyzed reaction with dihydropyran to protect the hydroxyl group .
    • Lactonization: Intramolecular esterification under Mitsunobu conditions (e.g., DIAD, PPh₃) ensures retention of the 3S configuration .
  • Example Protocol:

    StepReagents/ConditionsYieldReference
    THP ProtectionDihydropyran, p-TsOH, CH₂Cl₂, 0°C → RT85%
    LactonizationDIAD, PPh₃, THF, 40°C, 12h72%

Q. How is the structural integrity of (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone validated post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: 1^1H and 13^13C NMR confirm the THP group (δ 1.4–1.8 ppm for methylene protons) and lactone carbonyl (δ 170–175 ppm) .
    • IR: Strong absorption at ~1750 cm⁻¹ indicates the lactone C=O stretch .
  • Chiral HPLC: Resolves enantiomeric impurities using a Chiralpak® AD-H column (hexane:IPA = 90:10, 1 mL/min) .

Advanced Research Questions

Q. How does the stereochemistry at the 3S position influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:

  • Mechanistic Insights:
    • The 3S configuration dictates nucleophilic attack direction. For example, basic hydrolysis proceeds via axial opening, yielding (S)-configured diols .
    • Computational modeling (DFT) shows a 5.2 kcal/mol energy barrier difference between 3S and 3R isomers during aminolysis .
  • Experimental Validation: Kinetic studies using CD₃OD/D₂O (1:1) at 25°C reveal a 30% faster reaction rate for the 3S isomer .

Q. What advanced analytical methods are recommended for detecting trace enantiomeric impurities in this compound?

Methodological Answer:

  • Chiral Supercritical Fluid Chromatography (SFC):
    • Column: Chiralcel® OD-3 (CO₂/MeOH = 85:15).
    • Detection limit: 0.1% enantiomeric excess (ee) .
  • Dynamic NMR (DNMR): Observes coalescence of diastereomeric signals at 500 MHz in CDCl₃ at −40°C .

Q. How can hydrolytic degradation of the THP-protected lactone be mitigated during long-term storage?

Methodological Answer:

  • Stabilization Strategies:
    • pH Control: Store in anhydrous conditions (e.g., molecular sieves) to prevent acid-catalyzed THP deprotection .
    • Lyophilization: Freeze-drying reduces hydrolysis rates by 80% compared to liquid storage .
  • Degradation Kinetics: Accelerated stability testing (40°C/75% RH) shows a t₁/₂ of 6 months for the lactone vs. 2 months for unprotected analogs .

Q. What role does the tetrahydro-2H-pyran-2-yl group play in synthetic applications of this compound?

Methodological Answer:

  • Protection-Deprotection Utility:

    • The THP group enhances solubility in non-polar solvents (e.g., toluene) during Grignard reactions .
    • Mild deprotection (PPTS/EtOH, 50°C) regenerates the hydroxyl group without racemization .
  • Comparative Data:

    Protecting GroupDeprotection YieldRacemization Risk
    THP92%Low
    TBDMS85%Moderate

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining stereopurity?

Methodological Answer:

  • Process Parameters:
    • Catalyst Screening: Use Hoveyda-Grubbs II catalyst for olefin metathesis (0.5 mol%, 60°C) to minimize side products .
    • Solvent Selection: tert-Butyl methyl ether (TBME) improves yield (88%) vs. THF (72%) due to better phase separation .
  • Scale-Up Challenges:
    • Exothermic lactonization requires controlled addition (≤1 mL/min) to prevent thermal degradation .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Software Applications:
    • ACD/Labs Percepta: Predicts logP (1.92) and aqueous solubility (2.1 mg/mL) with <5% error .
    • Gaussian 16: Calculates dipole moment (3.12 D) and HOMO-LUMO gaps (5.3 eV) for reactivity analysis .
  • Validation: Experimental vs. predicted boiling points show a 2.5% deviation (429.7°C predicted vs. 420°C observed) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.